3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol
Description
3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol is a propanolamine derivative featuring a tertiary amine linked to a para-ethyl-substituted benzyl group. The compound’s structure comprises a three-carbon chain with a hydroxyl group at the first carbon and a [(4-ethylphenyl)methyl]amino moiety at the third carbon. This configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted LogP ≈ 2.5), which may influence its pharmacokinetic behavior, including absorption and blood-brain barrier penetration.
Properties
CAS No. |
869942-66-5 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-2-11-4-6-12(7-5-11)10-13-8-3-9-14/h4-7,13-14H,2-3,8-10H2,1H3 |
InChI Key |
RUIHWCBJMXGPGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-ethylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of 3-chloropropanol as the starting material, which reacts with 4-ethylbenzylamine in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[(4-Ethylphenyl)methyl]amino}propanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of 3-{[(4-Ethylphenyl)methyl]amino}propyl halides or esters.
Scientific Research Applications
3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol and related compounds:
Key Observations:
- Amino Group Variations: Compounds like (S)-3-[(3-aminopropyl)amino]propan-1-ol exhibit distinct pharmacological profiles, such as balanced potency in arachidonic acid (AA) release and MAPK phosphorylation, unlike aripiprazole, which shows a 20-fold potency disparity between these pathways .
- Heterocyclic Modifications: The pyridine derivative 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol demonstrates how heterocyclic rings and electron-withdrawing groups (e.g., nitro, chloro) can shift applications toward kinase inhibition or cytotoxic activity .
Pharmacological Implications
- Dopamine Receptor Modulation: The benzylamino propanolamine scaffold is associated with dopamine D2 receptor interactions. For example, (S)-3-[(3-aminopropyl)amino]propan-1-ol shows agonist-like effects on AA release, whereas aripiprazole acts as a partial agonist . The target compound’s ethyl group may fine-tune receptor binding affinity or selectivity compared to smaller substituents.
- Metabolic Stability : Bulkier substituents (e.g., ethyl vs. methyl) could reduce metabolic degradation by cytochrome P450 enzymes, extending half-life.
Biological Activity
3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in the realms of antioxidant and anticancer effects. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethylphenyl group attached to a propanolamine backbone, which is significant for its biological interactions.
Antioxidant Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antioxidant properties. The DPPH radical scavenging assay is commonly employed to evaluate antioxidant activity. For instance, certain derivatives have shown antioxidant activity that exceeds that of ascorbic acid, a well-known antioxidant:
| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 20 µM | 1.37 times higher |
| Compound B | 25 µM | Comparable |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined but are anticipated to reflect significant scavenging ability based on structural similarities with other tested compounds .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. The compound's efficacy has been assessed against several cancer cell lines, including glioblastoma and breast cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-87 (glioblastoma) | 15 | Induction of apoptosis |
| MDA-MB-231 (breast cancer) | 30 | Cell cycle arrest |
In vitro studies indicate that the compound may induce apoptosis in U-87 cells more effectively than in MDA-MB-231 cells, suggesting a selective cytotoxicity profile .
Study 1: Antioxidant and Anticancer Properties
A study focused on the synthesis of various derivatives revealed that compounds structurally related to this compound exhibited both antioxidant and anticancer activities. The DPPH assay indicated strong radical scavenging abilities, while MTT assays confirmed significant cytotoxicity against glioblastoma cells, with one derivative showing over 80% reduction in cell viability at concentrations as low as 10 µM .
Study 2: Molecular Docking Studies
Computational studies involving molecular docking have suggested that the binding affinity of this compound to specific cancer-related targets is promising. These findings indicate potential mechanisms through which the compound may exert its anticancer effects, emphasizing the need for further exploration in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
